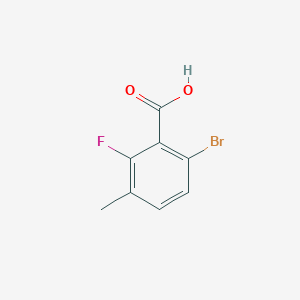

6-Bromo-2-fluoro-3-methylbenzoic acid

Description

Significance of Halogenated Aromatic Carboxylic Acids

Among the diverse range of substituted benzoic acids, halogenated derivatives hold a position of particular importance. The incorporation of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the aromatic ring can dramatically alter the electronic and steric properties of the parent benzoic acid. Halogens are highly electronegative, and their electron-withdrawing inductive effects can significantly increase the acidity of the carboxylic acid group.

Furthermore, the presence of halogens provides a reactive handle for a variety of synthetic transformations, most notably in cross-coupling reactions, which are fundamental to the construction of complex organic scaffolds. In the realm of medicinal chemistry, halogenation is a widely employed strategy to enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates. The introduction of a halogen can lead to improved pharmacokinetic and pharmacodynamic profiles of bioactive molecules.

Contextualization of 6-Bromo-2-fluoro-3-methylbenzoic Acid within the Benzoic Acid Class

This compound, with the chemical formula C₈H₆BrFO₂, is a polysubstituted benzoic acid that embodies the chemical diversity of this class of compounds. researchgate.net Its structure features a bromine atom, a fluorine atom, and a methyl group attached to the benzene (B151609) ring, in addition to the defining carboxylic acid group. This specific arrangement of substituents—a halogen at the ortho position (fluorine), another at the para position relative to the methyl group (bromine), and a methyl group at the meta position relative to the carboxyl group—results in a unique combination of electronic and steric effects.

The presence of two different halogens, bromine and fluorine, offers distinct properties. Fluorine, being the most electronegative element, exerts a strong inductive effect. Bromine, while also electronegative, is larger and more polarizable, influencing the molecule's interactions and providing a site for further functionalization. The methyl group, being electron-donating, offers a contrasting electronic influence. This intricate interplay of substituents makes this compound a valuable building block and a subject of interest in synthetic and medicinal chemistry research.

Below is a table summarizing the key identification and physical properties of this compound.

| Property | Value |

| CAS Number | 743466-98-0 |

| Molecular Formula | C₈H₆BrFO₂ |

| Molecular Weight | 233.04 g/mol |

| Boiling Point | 301.6 ± 42.0 °C at 760 mmHg |

| Physical Form | Solid |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGVPYFPKLUQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 2 Fluoro 3 Methylbenzoic Acid

Direct Synthesis Approaches

Direct synthesis of 6-Bromo-2-fluoro-3-methylbenzoic acid primarily involves the oxidation of a precursor molecule where the carbon atom of the future carboxylic acid group is already at the correct position on the benzene (B151609) ring but in a lower oxidation state.

Oxidation Pathways from Precursor Aldehydes or Alcohols

A common and straightforward method for the preparation of carboxylic acids is the oxidation of corresponding aldehydes or primary alcohols. researchgate.net For the synthesis of this compound, this involves the oxidation of either 6-bromo-2-fluoro-3-methylbenzaldehyde (B1528395) or (6-bromo-2-fluoro-3-methylphenyl)methanol.

The oxidation of aldehydes to carboxylic acids can be achieved with a wide range of oxidizing agents. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder agents like silver oxide (Ag₂O). The reaction is typically robust and high-yielding. Similarly, primary alcohols can be oxidized directly to carboxylic acids using strong oxidizing agents like KMnO₄ or Jones reagent (CrO₃ in sulfuric acid). libretexts.org It is a two-step process, with the aldehyde being an intermediate. The use of specific catalysts, such as ferric chloride (FeCl₃) with tertiary butyl hydrogen peroxide (TBHP)/oxone, has been reported for the synthesis of substituted benzoic acids from benzyl (B1604629) alcohols under solvent-free conditions. researchgate.net

| Precursor Compound | Chemical Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 6-Bromo-2-fluoro-3-methylbenzaldehyde | C₈H₆BrFO | 217.04 | 1114809-22-1 guiding-bio.com |

| (6-Bromo-2-fluoro-3-methylphenyl)methanol | C₈H₈BrFO | 219.05 | 1449008-31-4 bldpharm.com |

Multi-Step Synthesis Strategies

Multi-step syntheses allow for the construction of the target molecule from more readily available starting materials through a sequence of reactions that introduce and modify the required functional groups and substituents in a controlled manner.

Regioselective Halogenation (Bromination, Fluorination)

This strategy involves the selective introduction of bromine and fluorine atoms onto a pre-existing benzoic acid derivative. The key challenge is controlling the position of the incoming halogen (regioselectivity), which is dictated by the directing effects of the substituents already on the ring (carboxyl, methyl, and the other halogen).

Bromination of 2-Fluoro-3-methylbenzoic acid: The carboxyl group is a meta-directing deactivator, while the fluorine atom and the methyl group are ortho, para-directing activators. The interplay of these directing effects must be carefully managed. Regioselective bromination can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst. For instance, the use of a super Lewis acid catalyst, iron(III) triflimide, has been shown to allow for the regioselective bromination of a substituted benzamide (B126) ring. rsc.org

Fluorination of 6-Bromo-3-methylbenzoic acid: Direct electrophilic fluorination of aromatic compounds is often challenging due to the high reactivity of the reagents. More commonly, fluorine is introduced via nucleophilic substitution on a diazonium salt (the Schiemann reaction), which offers better regiocontrol.

Carboxylic Acid Group Introduction via Various Precursors

An alternative to starting with a benzoic acid derivative is to introduce the carboxyl group at a later stage of the synthesis from a different functional group.

Nitrile Hydrolysis: This method involves the hydrolysis of a benzonitrile (B105546) precursor, such as 6-bromo-2-fluoro-3-methylbenzonitrile. Nitriles can be converted to carboxylic acids under either acidic or basic aqueous conditions. google.com The reaction proceeds through an amide intermediate. pressbooks.pub Base-catalyzed hydrolysis first produces a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. pressbooks.pub Enzymatic hydrolysis, using nitrilases or a combination of nitrile hydratases and amidases, offers a milder alternative that can proceed under neutral conditions. researchgate.netthieme-connect.de

Side-chain Oxidation: This powerful reaction allows for the conversion of an alkyl group on a benzene ring into a carboxylic acid. libretexts.org To synthesize the target compound, one could start with a precursor like 1-bromo-3-fluoro-2,4-dimethylbenzene. Treatment with a strong oxidizing agent, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇), selectively oxidizes one of the methyl groups to a carboxylic acid. libretexts.org A crucial requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon (the carbon attached to the ring). libretexts.orgyoutube.com The reaction mechanism is complex, but it specifically targets the benzylic position. youtube.comyoutube.com

| Precursor Type | Example Precursor | Key Transformation |

|---|---|---|

| Nitrile | 6-Bromo-2-fluoro-3-methylbenzonitrile | Hydrolysis (acidic, basic, or enzymatic) |

| Alkylbenzene | 1-Bromo-3-fluoro-2,4-dimethylbenzene | Side-chain oxidation (e.g., with KMnO₄) |

Diazotization and Halogen Exchange Reactions

Diazonium salts are highly versatile intermediates in aromatic chemistry, allowing for the introduction of a wide range of substituents, including halogens. This pathway typically begins with an aromatic amine. For example, a suitably substituted aniline (B41778) can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).

The resulting diazonium group can then be replaced by a halogen:

Sandmeyer Reaction: Replacement with bromine using a copper(I) bromide (CuBr) catalyst.

Schiemann Reaction: Replacement with fluorine. This involves the isolation of a diazonium tetrafluoroborate (B81430) (ArN₂⁺BF₄⁻) or hexafluorophosphate (B91526) (ArN₂⁺PF₆⁻) salt, which is then thermally decomposed to yield the aryl fluoride. orgsyn.org

This methodology provides excellent regiocontrol, as the position of the introduced halogen is determined by the position of the amino group in the starting material. A multi-step synthesis of 2-bromo-3-fluorobenzoic acid has been described that involves nitration, reduction of the nitro group to an amine, diazotization, and subsequent deamination and hydrolysis steps. google.com

Advanced Synthetic Techniques and Catalysis Relevant to this compound Analogues

Modern organic synthesis increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and functional group tolerance. While specific applications to this compound are not widely documented, several advanced techniques are relevant for the synthesis of its analogues.

Catalytic Regioselective Halogenation: The development of new catalysts allows for greater control over halogenation reactions. For instance, I(I)/I(III) catalysis has been used for the highly regioselective fluorination of allenes, demonstrating a metal-free approach to forming C-F bonds with high precision. researchgate.netnih.gov Such catalytic systems could potentially be adapted for the direct fluorination of complex aromatic systems.

C-H Activation/Functionalization: Direct C-H functionalization is a rapidly developing field that aims to form C-C or C-heteroatom bonds by activating otherwise inert C-H bonds. This approach could, in principle, allow for the direct introduction of the methyl or carboxyl group onto a pre-halogenated benzene core, bypassing the need for pre-functionalized starting materials.

Palladium-Catalyzed Cross-Coupling Reactions: While typically used to form carbon-carbon or carbon-heteroatom bonds (e.g., Suzuki, Buchwald-Hartwig reactions), palladium catalysis is central to building complex aromatic molecules. A synthetic strategy could involve creating the substituted aromatic ring system through a series of cross-coupling reactions, followed by a final oxidation or hydrolysis step to reveal the carboxylic acid. For example, the Suzuki-Miyaura cross-coupling reaction is used to introduce aryl groups onto a brominated benzoic acid derivative. rsc.org

These advanced methods represent the cutting edge of synthetic chemistry and offer powerful tools for the construction of highly substituted and complex molecules like this compound and its derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling for derivatives)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are fundamental methods for the formation of carbon-carbon bonds. uniurb.it This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. uniurb.it While a direct synthesis of this compound via Suzuki coupling is not explicitly detailed in the provided search results, the principles of this reaction can be applied to synthesize its derivatives or precursors.

The general catalytic cycle for a Suzuki coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. beilstein-journals.org Initially, a palladium(0) species undergoes oxidative addition with an organohalide. This is followed by transmetalation with the organoboron reagent, facilitated by a base. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired coupled product and regenerates the palladium(0) catalyst. beilstein-journals.org

For the synthesis of derivatives of this compound, one could envision a strategy where a suitably substituted aryl halide is coupled with a boronic acid. For instance, a dihalosubstituted toluene (B28343) derivative could be selectively coupled with a boronic acid to introduce a further substituent. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Table 1: Illustrative Suzuki Coupling Conditions for Aryl Halides

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromo-3-methyl-N-phenylbenzamide | 1-Naphthylboronic acid | Pd₂(dba)₃ (2.5) | Various phosphines | K₃PO₄ | THF | 50 | High |

| 2 | Aryl Bromide | Arylboronic Acid | PdCl₂ | Glycine | K₂CO₃ | Water | RT | High |

| 3 | 2-Amino-6-bromobenzothiazole | Tolylboronic acid | Pd(0) (5) | - | K₃PO₄ | Toluene/Water | 95 | Moderate |

This table is illustrative and based on similar reactions reported in the literature. beilstein-journals.org

Organolithium Reagent Mediated Reactions

Organolithium reagents are highly reactive species that serve as powerful bases and nucleophiles in organic synthesis. wikipedia.org One of the key applications of organolithium reagents in aromatic chemistry is directed ortho-lithiation, where a substituent on the aromatic ring directs the deprotonation of a neighboring position. epfl.ch This strategy is particularly effective for the synthesis of polysubstituted aromatic compounds.

In the context of synthesizing this compound, an ortho-lithiation approach could be highly effective. A plausible synthetic route would involve a starting material such as 1-bromo-3-fluoro-2-methylbenzene. The fluorine atom is a known ortho-directing group for lithiation. epfl.ch Treatment of this precursor with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures would be expected to selectively remove the proton at the C6 position, directed by the fluorine atom. The resulting aryllithium species can then be trapped with an electrophile.

To introduce the carboxylic acid functionality, the aryllithium intermediate would be quenched with carbon dioxide (CO₂), either as a gas or as solid dry ice. Subsequent acidic workup would then yield the target molecule, this compound. The regioselectivity of the lithiation is crucial and is influenced by the directing ability of the substituents already present on the ring. In this case, the fluorine atom is a more powerful directing group than the bromine or methyl groups.

Table 2: General Conditions for Directed ortho-Lithiation and Carboxylation

| Entry | Substrate | Base | Electrophile | Solvent | Temp (°C) | Product |

| 1 | Substituted Fluoroarene | n-BuLi/t-BuOK | CO₂ | THF | -78 | Substituted Fluorobenzoic Acid |

| 2 | Arylphosphinamide | n-BuLi/(-)-sparteine | Various | Diethyl ether | -78 | ortho-Functionalized Arylphosphinamide |

| 3 | Pentafluorosulfanyl Arene | LiTMP | Si, Ge, Sn electrophiles | THF | -60 | ortho-Functionalized Pentafluorosulfanyl Arene |

This table presents generalized conditions for ortho-lithiation reactions based on literature precedents. epfl.ch

The use of organolithium reagents requires careful control of reaction conditions, including anhydrous solvents and low temperatures, due to their high reactivity. wikipedia.org However, the high degree of regiocontrol offered by directed ortho-lithiation makes it a valuable tool for the synthesis of complex aromatic molecules like this compound.

Chemical Reactivity and Derivatization of 6 Bromo 2 Fluoro 3 Methylbenzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, including the formation of esters and amides, as well as decarboxylation under specific conditions.

Esterification and Amidation Pathways

The carboxylic acid functionality of 6-bromo-2-fluoro-3-methylbenzoic acid can be readily converted to its corresponding esters and amides, which are crucial intermediates in the synthesis of more complex molecules.

Esterification typically proceeds via reaction with an alcohol in the presence of an acid catalyst. This reaction is a standard transformation for carboxylic acids. The process involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent elimination of water yields the ester.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation often requires the activation of the carboxylic acid, for instance, by converting it into a more reactive acyl chloride or by using coupling agents. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), which facilitate the formation of the amide bond under mild conditions. ajchem-a.com The synthesis of amides from carboxylic acids and amines is a fundamental reaction in medicinal chemistry for the construction of bioactive molecules. ajchem-a.com

Table 1: Examples of Esterification and Amidation Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Methanol, H₂SO₄ | Methyl 6-bromo-2-fluoro-3-methylbenzoate | Esterification |

| This compound | Thionyl chloride, then Ammonia | 6-Bromo-2-fluoro-3-methylbenzamide | Amidation |

| This compound | Aniline (B41778), DCC, DMAP | N-phenyl-6-bromo-2-fluoro-3-methylbenzamide | Amidation |

Decarboxylation Reactions

The removal of the carboxylic acid group, known as decarboxylation, can be a challenging transformation for aryl carboxylic acids. This is due to the stability of the aromatic ring and the strength of the C-C bond connecting the carboxyl group to the ring. However, under certain conditions, such as high temperatures or in the presence of specific catalysts, decarboxylation can be induced. For some aromatic carboxylic acids, this process can be facilitated by the presence of ortho-substituents. The decarboxylation of acidic cannabinoids, for instance, is a well-studied process that occurs under thermal conditions. nih.govresearchgate.netnih.gov

Reactions Involving Halogen Substituents (Bromine and Fluorine)

The bromine and fluorine atoms attached to the aromatic ring are key sites for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Nucleophilic Aromatic Substitution Reactions

In nucleophilic aromatic substitution (SNAr), a nucleophile replaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. The carboxylic acid group, being electron-withdrawing, activates the ring of this compound towards nucleophilic attack.

The position of the halogen atoms relative to the activating group is crucial. In this molecule, both the bromine and fluorine atoms are ortho to the carboxylic acid group, which can facilitate SNAr reactions. Generally, fluorine is a better leaving group than bromine in SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and makes the carbon atom more susceptible to nucleophilic attack. nih.govorganic-chemistry.org Therefore, nucleophilic substitution is more likely to occur at the fluorine-bearing carbon.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product |

|---|---|

| Sodium methoxide (B1231860) (NaOMe) | 6-Bromo-2-methoxy-3-methylbenzoic acid |

| Ammonia (NH₃) | 6-Bromo-2-amino-3-methylbenzoic acid |

| Diethylamine (Et₂NH) | 6-Bromo-2-(diethylamino)-3-methylbenzoic acid |

Metal-Catalyzed Cross-Coupling Reactions (e.g., C-Br activation)

The bromine atom at the 6-position is particularly susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The C-Br bond is more reactive than the C-F bond in these catalytic cycles, allowing for selective functionalization at the bromine position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.orgnih.govresearchgate.net This method is widely used for the formation of biaryl compounds.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgsoton.ac.ukarkat-usa.orgresearchgate.net It is a reliable method for the synthesis of aryl alkynes.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction is highly versatile and can be used with a wide range of amines.

Table 3: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Fluoro-3-methyl-[1,1'-biphenyl]-6-carboxylic acid |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Fluoro-3-methyl-6-(phenylethynyl)benzoic acid |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | 2-Fluoro-3-methyl-6-(phenylamino)benzoic acid |

Reactions at the Methyl Group

The methyl group attached to the aromatic ring can also undergo various transformations, primarily involving free-radical halogenation or oxidation.

Halogenation: Under free-radical conditions, typically initiated by UV light or a radical initiator like AIBN, the methyl group can be halogenated. For instance, reaction with N-bromosuccinimide (NBS) can introduce a bromine atom to form a benzylic bromide. youtube.com This benzylic halide is a versatile intermediate that can subsequently undergo nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to a variety of functional groups depending on the oxidizing agent and reaction conditions. Mild oxidation can yield the corresponding benzaldehyde, while stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically oxidize the methyl group all the way to a carboxylic acid. researchgate.netchemguide.co.uknih.govlibretexts.org This would result in the formation of a dicarboxylic acid derivative.

Table 4: Potential Reactions at the Methyl Group

| Reagent(s) | Product | Reaction Type |

|---|---|---|

| N-Bromosuccinimide, AIBN | 6-Bromo-3-(bromomethyl)-2-fluorobenzoic acid | Radical Bromination |

| Potassium permanganate (KMnO₄) | 3-Bromo-2-fluorophthalic acid | Oxidation |

Oxidation to Further Functional Groups

The methyl group attached to the aromatic ring of this compound is susceptible to oxidation, a common transformation for alkylbenzenes. The outcome of the oxidation is highly dependent on the choice of oxidizing agent and the reaction conditions.

Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), are capable of oxidizing the methyl group to a carboxylic acid. This would result in the formation of 6-bromo-2-fluorobenzene-1,3-dicarboxylic acid. The reaction typically proceeds under harsh conditions, such as heating in an aqueous basic or acidic solution.

Conversely, milder and more selective oxidizing agents can be employed to achieve partial oxidation of the methyl group to an aldehyde, yielding 6-bromo-2-fluoro-3-formylbenzoic acid. Reagents such as chromium trioxide (CrO₃) in acetic anhydride (B1165640) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can facilitate this transformation. Precise control of the reaction stoichiometry and temperature is crucial to prevent over-oxidation to the carboxylic acid.

Below is a table summarizing the potential oxidation products of this compound.

| Starting Material | Oxidizing Agent | Product |

| This compound | Potassium permanganate (KMnO₄) | 6-Bromo-2-fluorobenzene-1,3-dicarboxylic acid |

| This compound | Chromium trioxide (CrO₃) in acetic anhydride | 6-Bromo-2-fluoro-3-formylbenzoic acid |

Side-Chain Halogenation

The methyl group of this compound can undergo free-radical halogenation at the benzylic position. This reaction provides a pathway to introduce a halogen atom onto the side chain, creating a versatile synthetic intermediate.

N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination. google.comorganic-chemistry.org The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by photochemical means (UV light). The bromination occurs preferentially at the benzylic position due to the resonance stabilization of the resulting benzylic radical. This would yield 6-bromo-3-(bromomethyl)-2-fluorobenzoic acid.

The general mechanism for benzylic bromination with NBS involves the following steps:

Initiation: Homolytic cleavage of the initiator to form radicals.

Propagation: The initiator radical abstracts a hydrogen atom from the benzylic position of the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with NBS to form the brominated product and a succinimidyl radical. The succinimidyl radical can then react with HBr (formed in a side reaction) to regenerate Br radicals, which continue the chain reaction.

Termination: Combination of any two radicals to form a non-radical species.

The table below outlines the product of side-chain bromination.

| Starting Material | Reagent | Product |

| This compound | N-Bromosuccinimide (NBS), AIBN | 6-Bromo-3-(bromomethyl)-2-fluorobenzoic acid |

Analysis of Regioselectivity and Electronic Effects in Reactivity

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is determined by the directing effects of the existing substituents: the bromo, fluoro, methyl, and carboxyl groups. These effects are a combination of inductive and resonance contributions.

-COOH (Carboxylic acid group): This group is strongly deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects. libretexts.org

-Br (Bromo group): Halogens are deactivating due to their strong electron-withdrawing inductive effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.orgpressbooks.pub

-F (Fluoro group): Similar to bromine, fluorine is deactivating (inductive effect) and an ortho, para-director (resonance effect). libretexts.orgpressbooks.pub

-CH₃ (Methyl group): This is an activating group and an ortho, para-director due to its electron-donating inductive and hyperconjugation effects. pressbooks.pub

In the case of this compound, the positions on the aromatic ring are influenced by these competing effects. The carboxyl group at position 1 strongly deactivates the ring and directs incoming electrophiles to the meta positions (positions 3 and 5). The fluorine at position 2 and the bromine at position 6 are ortho, para-directors. The methyl group at position 3 is also an ortho, para-director.

Considering the positions relative to each substituent:

The carboxyl group directs to positions 3 and 5. Position 3 is already substituted.

The fluoro group directs to its ortho (positions 1 and 3) and para (position 5) positions. Positions 1 and 3 are substituted.

The methyl group directs to its ortho (positions 2 and 4) and para (position 6) positions. Positions 2 and 6 are substituted.

The bromo group directs to its ortho (positions 1 and 5) and para (position 4) positions. Position 1 is substituted.

The directing effects of the substituents can be summarized in the following table:

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Directing Effect |

| -COOH | 1 | Electron-withdrawing | Electron-withdrawing | Meta-director, Deactivating |

| -F | 2 | Electron-withdrawing | Electron-donating | Ortho, para-director, Deactivating |

| -CH₃ | 3 | Electron-donating | Hyperconjugation | Ortho, para-director, Activating |

| -Br | 6 | Electron-withdrawing | Electron-donating | Ortho, para-director, Deactivating |

Advanced Spectroscopic and Structural Characterization of 6 Bromo 2 Fluoro 3 Methylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR):The specific chemical shifts for the carboxylic, aromatic, and methyl carbons of 6-Bromo-2-fluoro-3-methylbenzoic acid are not available in the public domain, preventing the creation of a detailed data table and analysis.

While spectroscopic data for various isomers and other substituted benzoic acids are available, extrapolating this information to generate a scientifically accurate and detailed analysis for this compound would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound. Further experimental research is required to fully characterize this molecule and publish its spectroscopic profile.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 NMR spectroscopy is a powerful tool for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgbiophysics.org This technique provides valuable information about the chemical environment of the fluorine atom within a molecule.

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance corresponding to the fluorine atom at the C2 position. The chemical shift of this fluorine is influenced by the electronic effects of the adjacent substituents: the bromine atom, the methyl group, and the carboxylic acid group. Aromatic fluorine chemical shifts are sensitive to the nature of the substituents on the ring and can span a wide range. biophysics.org For organofluorine compounds, the chemical shift range is typically between -50 to -70 ppm for CF₃ groups and -200 to -220 ppm for CH₂F groups. wikipedia.org For fluorobenzoates, chemical shifts have been reported in the range of 5.4 to 13.1 ppm relative to 20 mM NaF. nih.gov The precise chemical shift for this compound would require experimental determination, but it is anticipated to be in a region characteristic of a fluorine atom on a substituted benzene (B151609) ring.

Furthermore, spin-spin coupling between the ¹⁹F nucleus and neighboring ¹H nuclei (protons on the aromatic ring and the methyl group) would lead to splitting of the fluorine signal, providing further structural information. Long-range couplings between fluorine and protons are commonly observed in such systems. wikipedia.org

Table 1: Predicted ¹⁹F NMR Characteristics for this compound

| Parameter | Predicted Observation | Rationale |

| Number of Signals | 1 | A single, unique fluorine environment in the molecule. |

| Chemical Shift (δ) | Dependent on solvent and reference, but likely in the aromatic fluorine region. | Influenced by the electronic effects of the bromo, methyl, and carboxyl groups. |

| Multiplicity | Complex multiplet | Spin-spin coupling with aromatic protons and protons of the methyl group. |

| Coupling Constants (J) | Various J-values | Reflects through-bond interactions with neighboring protons (³JFH, ⁴JFH, ⁵JFH). |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

In the mass spectrum of this compound (C₈H₆BrFO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 232 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). miamioh.edu

The fragmentation of this compound under electron ionization would likely proceed through several characteristic pathways for aromatic carboxylic acids and halogenated compounds. libretexts.org Common fragmentation patterns include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺, forming an acylium ion.

Loss of a carboxyl group (•COOH): [M - 45]⁺.

Decarboxylation (loss of CO₂): [M - 44]⁺, although this is sometimes less favorable.

Loss of the bromine atom (•Br): [M - 79/81]⁺.

Cleavage of the C-C bond adjacent to the carbonyl group. libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (for ⁷⁹Br) | Description |

| [C₈H₆BrFO₂]⁺ | 232 | Molecular Ion (M⁺) |

| [C₈H₅BrFO]⁺ | 215 | Loss of •OH (M-17) |

| [C₇H₆BrF]⁺ | 187 | Loss of •COOH (M-45) |

| [C₈H₆FO₂]⁺ | 153 | Loss of •Br (M-79) |

Recent advancements in machine learning and computational chemistry have led to the development of models that can accurately predict CCS values for small molecules based on their chemical structure. acs.orgnih.gov These models are trained on large datasets of experimentally determined CCS values and can predict the CCS for a novel compound with a median relative error often below 2%. mdpi.comacs.org The prediction would involve inputting the structure of this compound into a trained model, which would then calculate the theoretical CCS value based on its size, shape, and charge distribution. This predicted value could then be used to increase confidence in the identification of this compound in complex mixtures when analyzed by ion mobility-mass spectrometry. mdpi.comnih.gov

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound has not been publicly reported, insights into its likely solid-state conformation can be gleaned from the crystal structures of analogous substituted benzoic acids. rsc.orgresearchgate.net For instance, the crystal structure of 2-bromobenzoic acid reveals that the molecules form inversion dimers through hydrogen bonding between their carboxylic acid groups. researchgate.net Similarly, the crystal structure of 3-fluoro-4-methylbenzoic acid also shows the formation of hydrogen-bonded dimers. researchgate.net

It is highly probable that this compound would also crystallize in a dimeric fashion, with two molecules linked by strong O-H···O hydrogen bonds between their carboxyl moieties. The planarity of the benzoic acid ring and the orientation of the substituents would be determined by a balance of electronic and steric effects. The presence of the ortho-fluoro substituent could influence the torsion angle between the carboxylic acid group and the benzene ring. mdpi.com

Table 3: Anticipated Crystallographic Parameters for this compound (based on analogues)

| Parameter | Expected Feature | Basis of Prediction |

| Crystal System | Likely monoclinic or triclinic | Common for substituted benzoic acids. researchgate.net |

| Space Group | Centrosymmetric (e.g., P2₁/c or P-1) | Consistent with the formation of inversion dimers. researchgate.netucl.ac.uk |

| Unit Cell Contents (Z) | Multiple molecules (e.g., 4) | Typical for organic crystals. researchgate.net |

| Key Supramolecular Motif | Carboxylic acid dimer via O-H···O hydrogen bonds | A classic and highly stable interaction for carboxylic acids. researchgate.netdocbrown.info |

Based on the functional groups present, the following interactions are anticipated:

π-π Stacking: The aromatic rings of adjacent dimers could engage in π-π stacking interactions, contributing to the cohesion of the crystal lattice. The presence of substituents would influence the geometry of this stacking (e.g., slipped-parallel). researchgate.net

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms (like the carbonyl oxygen) of neighboring molecules.

C-H···O and C-H···F Interactions: Weak hydrogen bonds involving the aromatic and methyl C-H groups as donors and the oxygen or fluorine atoms as acceptors would further stabilize the crystal structure. researchgate.net

The interplay of these various strong and weak intermolecular forces would dictate the final three-dimensional architecture of the crystal. A detailed analysis of these interactions would require the experimental determination of the crystal structure.

Computational Chemistry and Theoretical Investigations of 6 Bromo 2 Fluoro 3 Methylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with a high degree of accuracy. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy. For a molecule like 6-Bromo-2-fluoro-3-methylbenzoic acid, methods such as Density Functional Theory (DFT) are particularly useful for obtaining a comprehensive understanding of its chemical nature.

Density Functional Theory (DFT) Optimizations of Molecular Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov A key application of DFT is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. dergipark.org.tr This process determines the equilibrium geometry, providing theoretical values for bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict the most stable three-dimensional structure. dergipark.org.trresearchgate.netbanglajol.info The optimization process considers the steric and electronic effects of the bromine, fluorine, methyl, and carboxylic acid substituents on the benzene (B151609) ring. The planarity of the carboxylic acid group relative to the aromatic ring is a key parameter determined in these calculations, as it influences intermolecular interactions. mdpi.com Studies on similar halogenated benzoic acids have shown that the orientation of the carboxylic acid group can be influenced by intramolecular hydrogen bonding and steric hindrance from ortho-substituents. dergipark.org.trresearchgate.net

Illustrative Data: Optimized Geometric Parameters The following table presents hypothetical optimized geometric parameters for this compound, calculated using DFT. This data is for illustrative purposes to show typical results from such calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.89 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C=O | 1.22 Å |

| Bond Length | O-H | 0.97 Å |

| Bond Angle | C-C-Br | 121.5° |

| Bond Angle | C-C-F | 118.0° |

| Bond Angle | O=C-O | 123.0° |

| Dihedral Angle | C-C-C=O | 15.0° |

Calculation of Vibrational Frequencies and Intensities

Once the molecular geometry is optimized, the same DFT methods can be used to calculate the vibrational frequencies of the molecule. nih.gov These theoretical frequencies correspond to the fundamental modes of vibration, which can be observed experimentally using infrared (IR) and Raman spectroscopy. researchgate.net The calculation not only predicts the frequency of each vibrational mode but also its intensity, aiding in the interpretation of experimental spectra. nih.gov

For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-H stretches of the methyl group and aromatic ring, and vibrations involving the C-Br and C-F bonds. Comparing the calculated frequencies with experimental data allows for a detailed assignment of the spectral bands. researchgate.net Theoretical calculations on related substituted benzoic acids have been crucial in assigning complex vibrational spectra. nih.govnih.gov

Illustrative Data: Calculated Vibrational Frequencies The following table provides a hypothetical selection of calculated vibrational frequencies for this compound. This data is for illustrative purposes.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3550 |

| C-H Stretch | Aromatic | 3100 |

| C-H Stretch | Methyl | 2980 |

| C=O Stretch | Carbonyl | 1720 |

| C-C Stretch | Aromatic Ring | 1600 |

| O-H Bend | Carboxylic Acid | 1420 |

| C-F Stretch | Fluoro | 1250 |

| C-Br Stretch | Bromo | 680 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. niscpr.res.in The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. niscpr.res.in

Illustrative Data: Frontier Molecular Orbital Energies The following table shows hypothetical HOMO and LUMO energies and the corresponding energy gap for this compound. This data is for illustrative purposes.

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.75 |

| Energy Gap (ΔE) | 5.10 |

Electronic Structure and Band Gap Analysis

The electronic structure of a molecule describes the arrangement and energies of its electrons. The HOMO-LUMO gap is a critical component of this description, often referred to as the electronic band gap in the context of molecular orbitals. researchgate.net This gap is a measure of the energy required to excite an electron from the ground state to the first excited state.

The electronic properties of this compound are determined by the interplay of its various functional groups. The electron-withdrawing nature of the bromine, fluorine, and carboxylic acid groups, combined with the electron-donating effect of the methyl group, influences the distribution of electron density and the energies of the molecular orbitals. A detailed analysis of the electronic structure helps in understanding the molecule's UV-visible absorption characteristics and its potential for charge transfer interactions. dntb.gov.ua

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. mdpi.com It is a 3D map of the electrostatic potential plotted onto a surface of constant electron density, illustrating the charge distribution of a molecule. libretexts.org The MESP map uses a color scale to represent different potential values, where red typically indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor). walisongo.ac.id

For this compound, the MESP surface would show a region of high negative potential (red) around the carbonyl oxygen of the carboxylic acid group, indicating a site susceptible to electrophilic attack. researchgate.net Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would be a region of high positive potential (blue), making it a likely site for nucleophilic interaction. niscpr.res.in The MESP analysis provides a visual representation of the molecule's reactivity, highlighting the areas most likely to engage in intermolecular interactions. rsc.org

Charge Distribution Analysis (e.g., Mulliken Population Analysis)

Charge distribution analysis provides a quantitative measure of the partial atomic charges within a molecule. One of the most common methods for this is Mulliken population analysis. nih.gov This method partitions the total electron population among the atoms in the molecule, providing an estimate of the net charge on each atom.

Illustrative Data: Mulliken Atomic Charges The following table presents hypothetical Mulliken charges for selected atoms in this compound. This data is for illustrative purposes.

| Atom | Element | Mulliken Charge (a.u.) |

| Br | Bromine | -0.15 |

| F | Fluorine | -0.25 |

| O (C=O) | Oxygen | -0.45 |

| O (O-H) | Oxygen | -0.40 |

| H (O-H) | Hydrogen | +0.35 |

| C (C=O) | Carbon | +0.50 |

Non-Linear Optical (NLO) Properties Studies

Non-linear optical (NLO) materials are of significant interest for their applications in optoelectronics, including frequency conversion and optical switching. Computational methods are instrumental in the prediction and understanding of the NLO properties of organic molecules. The key parameters that determine a molecule's NLO response are its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).

Theoretical studies on various benzoic acid derivatives have demonstrated that the presence and positioning of electron-donating and electron-withdrawing groups can significantly influence the NLO properties. For instance, computational analyses of sulfamoylbenzoic acid derivatives have been conducted to explore their potential as third-order NLO materials. Similarly, DFT-based studies are used to calculate the hyperpolarizability of novel organic compounds to assess their NLO potential. These calculations often reveal a correlation between a high hyperpolarizability value and a small HOMO-LUMO energy gap, indicating greater charge transfer facility within the molecule. In the case of this compound, the interplay between the electron-withdrawing bromine and fluorine atoms and the electron-donating methyl group, all attached to the π-conjugated benzoic acid system, would be expected to result in a significant NLO response.

Illustrative Data Table: Calculated NLO Properties

This table illustrates the type of data that would be generated from a DFT study on the NLO properties of a substituted benzoic acid. The values are hypothetical and for illustrative purposes only.

| Parameter | Calculated Value |

| Dipole Moment (μ) in Debye | 3.5 D |

| Mean Polarizability (α) in esu | 25 x 10-24 esu |

| First-order Hyperpolarizability (β) in esu | 150 x 10-30 esu |

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Computational chemistry allows for the precise calculation of key thermodynamic properties, which are crucial for understanding the stability and spontaneity of chemical reactions. DFT calculations can be employed to determine the standard enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f) of a molecule in the gaseous state.

Studies on the thermodynamics of substituted benzoic acids have demonstrated the utility of these computational approaches. For example, the thermodynamic parameters for the protonation of various meta- and para-substituted benzoic acids have been calculated to understand the chemical compensation effect. Furthermore, research into halogen-substituted benzoic acids has highlighted the importance of accurate thermochemical data, which can be obtained through a combination of experimental and computational methods. These calculations are fundamental for predicting the equilibrium constants of reactions and for assessing the thermal stability of the compound. For this compound, such calculations would elucidate its relative stability and provide a foundation for predicting its behavior in chemical processes.

Illustrative Data Table: Calculated Thermodynamic Properties at 298.15 K

This table provides an example of the thermodynamic data that would be obtained from quantum chemical calculations for a substituted benzoic acid. The values are hypothetical.

| Thermodynamic Property | Calculated Value | Unit |

| Enthalpy of Formation (ΔH°f) | -450.5 | kJ/mol |

| Standard Entropy (S°) | 380.2 | J/mol·K |

| Gibbs Free Energy of Formation (ΔG°f) | -325.8 | kJ/mol |

Prediction of Reaction Mechanisms and Pathways

One of the most powerful applications of computational chemistry is in the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for a detailed understanding of how a reaction proceeds and can aid in the rational design of more efficient synthetic routes.

DFT studies have been successfully used to investigate the mechanisms of various reactions involving benzoic acid derivatives. For instance, the mechanisms of proton transfer in dihydroxybenzoic acid and its halogenated derivatives have been studied to understand their role in matrix-assisted laser desorption-ionization (MALDI). Computational investigations have also been used to explore the stereoselectivities of reactions, such as the N-heterocyclic carbene-catalyzed cycloaddition between arylalkylketenes and electron-deficient benzaldehydes. For this compound, computational studies could predict its reactivity in electrophilic aromatic substitution, nucleophilic acyl substitution, or other transformations. By calculating the energies of potential intermediates and transition states, the most favorable reaction pathways could be identified, providing valuable guidance for experimental chemists.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Chemical Architectures

6-Bromo-2-fluoro-3-methylbenzoic acid is a versatile building block for constructing intricate molecular frameworks due to the distinct reactivity of its functional groups. bldpharm.combldpharm.com The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, facilitating the connection to other molecules. The bromine atom is particularly valuable for carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

The fluorine and methyl substituents also play a crucial role. The fluorine atom can influence the electronic properties of the aromatic ring, affect the acidity of the carboxylic acid, and enhance the metabolic stability and lipophilicity of derivative compounds—qualities highly sought after in medicinal chemistry. The methyl group provides steric influence and can be a site for further functionalization. This multi-functional nature allows chemists to introduce the 6-bromo-2-fluoro-3-methylphenyl moiety into larger, more complex structures in a controlled, stepwise manner.

Precursor for Pharmaceutical Intermediates

In pharmaceutical development, fluorinated organic compounds are of significant interest for their ability to enhance the pharmacokinetic properties of active pharmaceutical ingredients (APIs). The inclusion of fluorine can improve metabolic stability, bioavailability, and binding affinity to target receptors. This compound serves as a potential precursor for such pharmaceutical intermediates. fluoromart.com

The compound's structure provides a scaffold that can be elaborated into more complex drug candidates. The bromine atom acts as a synthetic handle to introduce additional molecular complexity, while the existing fluoro-methyl-carboxy-substituted ring can serve as a key fragment for interacting with biological targets. While specific drugs derived from this exact intermediate are not widely documented in public literature, its structural motifs are common in modern medicinal chemistry, positioning it as a valuable starting material for the synthesis of novel therapeutic agents. A related compound, 6-Bromo-2-fluoro-3-methylbenzaldehyde (B1528395), is noted for its use in the production of pharmaceuticals. fluoromart.com

Development of Agrochemical Intermediates

Similar to its role in pharmaceuticals, this compound is a relevant intermediate in the agrochemical sector. fluoromart.com The development of new herbicides, fungicides, and insecticides often relies on halogenated aromatic scaffolds. The specific arrangement of substituents on this benzoic acid derivative can be exploited to design new active ingredients with desired potency, selectivity, and environmental profiles. The related aldehyde, 6-Bromo-2-fluoro-3-methylbenzaldehyde, is used in the manufacturing of agrochemicals, suggesting a similar utility for the carboxylic acid form. fluoromart.com The synthesis of a novel pesticide intermediate, 3-(6-bromo-2-methyl-3-(methylsulfonyl)phenyl)-4,5-dihydroisoxazole, starting from a related bromo-methyl-aniline structure, highlights the utility of these motifs in agrochemical research. researchgate.net

Synthesis of Liquid Crystal Components and Specialty Materials

The rigid, rod-like structure of substituted benzene (B151609) rings is a fundamental characteristic of many mesogens—the core molecular units that form liquid crystals. The distinct polarity and geometry of this compound make it a potential candidate for incorporation into more complex molecules designed for materials science applications.

The substituents on the aromatic ring would directly influence the physical properties of a potential liquid crystal material, such as its melting point, clearing point, and dielectric anisotropy. The polar fluorine and bromine atoms, combined with the carboxylic acid group (which can be esterified to form a common liquid crystal linkage), could be used to fine-tune the intermolecular forces that govern the formation of liquid crystalline phases. While its specific use in this field is not extensively documented, its inherent structural features are consistent with those of molecules used in the development of specialty polymers and liquid crystal displays.

Investigations in Medicinal Chemistry and Biological Applications

Design and Synthesis of Biologically Active Derivatives

6-Bromo-2-fluoro-3-methylbenzoic acid is a valuable intermediate in the synthesis of novel, biologically active compounds. The strategic placement of its substituents allows chemists to introduce a range of other functionalities, leading to the creation of diverse chemical libraries for screening against various biological targets.

One notable application of a closely related isomer, 2-bromo-3-methyl-6-fluorobenzoic acid, is in the development of selective agonists for the Sphingosine-1-phosphate receptor 5 (S1P5). rsc.org The S1P5 receptor is predominantly expressed in the central nervous system and is involved in regulating myelination, making it a target for potential therapies for neurodegenerative diseases. rsc.org In this context, the benzoic acid derivative serves as a key building block for constructing a series of fluorinated 6-arylaminobenzamides. The synthetic route typically involves a nucleophilic aromatic substitution, followed by amidation to yield the final bioactive molecules. rsc.org This highlights how the specific arrangement of atoms in such benzoic acid derivatives is instrumental in creating compounds that can interact with high affinity and selectivity with important biological targets.

The functional groups on this compound offer several handles for chemical reactions:

The carboxylic acid group can be readily converted into esters, amides, or other functional groups, allowing for the attachment of various side chains or pharmacophores.

The bromine atom can participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the introduction of aryl or heteroaryl groups.

The fluorine atom can enhance the metabolic stability and binding affinity of the final compound due to its electron-withdrawing nature and ability to form favorable interactions with protein targets.

Structure-Activity Relationship (SAR) Studies of Functionalized Analogs

While specific structure-activity relationship (SAR) studies focusing exclusively on derivatives of this compound are not widely published, the principles of medicinal chemistry allow for predictions regarding its functionalized analogs. SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity, guiding the optimization of lead compounds into potent and selective drugs.

For analogs derived from this scaffold, key considerations for SAR would include:

Modification of the Carboxylic Acid: Converting the carboxylic acid to various amides or esters would probe the importance of this group for target interaction. The size, polarity, and hydrogen-bonding capacity of the substituent would be critical variables.

Substitution of the Bromine Atom: Replacing the bromine with different aryl or alkyl groups via cross-coupling reactions would explore the steric and electronic requirements of the binding pocket.

Variation of the Methyl Group: Altering the methyl group to other small alkyl or functional groups could fine-tune the lipophilicity and steric profile of the molecule.

In broader studies of benzoic acid derivatives, the nature and position of substituents on the phenyl ring are known to significantly impact biological activity. For instance, in the development of influenza neuraminidase inhibitors, the placement of acetylamino and guanidino groups on the benzoic acid ring was found to be critical for potent inhibition. acs.org

Enzyme Inhibition Studies

Derivatives of this compound have the potential to be investigated as inhibitors of various enzymes, a common strategy in drug discovery. The benzoic acid moiety itself is a feature of many known enzyme inhibitors.

For example, various benzoic acid derivatives have been synthesized and evaluated as inhibitors of influenza neuraminidase, an essential enzyme for the replication of the influenza virus. acs.orgnih.gov In one study, a series of benzoic acid compounds were designed, and the most potent among them, 4-(acetylamino)-3-guanidinobenzoic acid, exhibited an IC50 of 2.5 µM against N9 neuraminidase. acs.org This demonstrates that the benzoic acid scaffold can be effectively functionalized to interact with the active site of an enzyme.

Furthermore, in the context of anticancer research, naturally occurring benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression and are often dysregulated in cancer. nih.gov The ability of these compounds to inhibit HDACs suggests that synthetic derivatives, potentially including those derived from this compound, could be designed to target such enzymes.

Protein-Ligand Interaction Studies

In the development of influenza neuraminidase inhibitors based on the benzoic acid scaffold, X-ray crystallography was used to determine the binding orientation of the inhibitor within the enzyme's active site. acs.org These studies revealed that the inhibitor adopted a conformation that was not initially predicted, highlighting the importance of empirical data in understanding protein-ligand interactions. acs.org Such insights are invaluable for the rational design of more potent and selective inhibitors.

Molecular docking studies have also been used to investigate the binding of benzoic acid derivatives to the active site of histone deacetylases (HDACs). nih.gov These in silico models help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and inhibitory activity of the compounds. For derivatives of this compound, the fluorine and bromine atoms could potentially participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-protein binding.

Evaluation in Specific Therapeutic Areas (Based on Related Benzoic Acid Derivatives)

While this compound itself is not a therapeutic agent, its core structure is related to a broad class of benzoic acid derivatives that have been extensively investigated for various therapeutic applications, including anticancer and antiviral research.

Anticancer Research

The benzoic acid scaffold is present in numerous compounds that have been evaluated for their anticancer properties. preprints.orgbenthamscience.com These derivatives can exert their effects through various mechanisms of action.

One important mechanism is the inhibition of histone deacetylases (HDACs). Certain naturally occurring benzoic acid derivatives have been found to inhibit HDACs, leading to the retardation of cancer cell growth. nih.gov For instance, 3,4-dihydroxybenzoic acid (protocatechuic acid) has been shown to inhibit the growth of breast cancer cells. nih.gov

Another approach involves the design of benzoic acid derivatives that target specific receptors or signaling pathways involved in cancer progression. For example, bexarotene, a synthetic retinoid analog containing a benzoic acid moiety, has shown promise in the treatment of breast cancer and non-small cell lung carcinoma. researchgate.net

The table below summarizes some examples of benzoic acid derivatives with anticancer activity.

| Compound/Derivative Class | Cancer Cell Line/Target | Observed Effect |

| 3,4-dihydroxybenzoic acid | Breast cancer cells | Inhibition of cell growth nih.gov |

| Gallic acid derivatives | Various cancer cells | Induction of apoptosis, anti-angiogenic effects nih.gov |

| Quinazolinone-benzoic acid conjugates | MCF-7 (breast cancer) | Moderate to good anti-breast cancer activity mdpi.com |

| Phenyl-thiazolyl-benzoic acid derivative | Human APL cells (NB4) | Inhibition of cell growth by binding to RARα and RXRα preprints.org |

Antiviral Research

Benzoic acid derivatives have also been a source of inspiration for the development of antiviral agents. mdpi.comnih.gov Their ability to be readily functionalized allows for the creation of molecules that can interfere with various stages of the viral life cycle.

A significant area of research has been the development of influenza neuraminidase inhibitors. As mentioned earlier, a large series of benzoic acid derivatives were synthesized and tested for their ability to inhibit this key viral enzyme. acs.orgnih.gov

More recently, a newly synthesized benzoic acid derivative, termed NC-5, was found to possess potent antiviral activity against influenza A viruses, including oseltamivir-resistant strains. mdpi.comnih.gov NC-5 was shown to inhibit the neuraminidase activity and suppress the expression of viral proteins. nih.gov

The table below provides examples of benzoic acid derivatives with demonstrated antiviral activity.

| Compound/Derivative | Virus Target | Mechanism/Effect |

| 4-(acetylamino)-3-guanidinobenzoic acid | Influenza A (N9) | Neuraminidase inhibition acs.org |

| NC-5 | Influenza A (H1N1, H3N2, H1N1-H275Y) | Neuraminidase inhibition, suppression of viral protein expression mdpi.comnih.gov |

| 3-(adenosylthio)benzoic acid derivatives | SARS-CoV-2 | Nsp14 methyltransferase inhibition mdpi.com |

Modulation of Receptor Activity (e.g., S1P Receptor Regulation)

The sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play crucial roles in a multitude of physiological processes, including immune cell trafficking, vascular development, and neuronal signaling. Consequently, they have become attractive targets for the treatment of autoimmune diseases, such as multiple sclerosis.

Research into the development of selective S1P receptor modulators has utilized halogenated and methylated benzoic acid derivatives as key synthetic intermediates. While direct studies on this compound are limited in publicly available literature, the closely related isomer, 2-bromo-3-methyl-6-fluorobenzoic acid, has been successfully employed in the synthesis of a series of fluorinated 6-arylaminobenzamides. ed.ac.uk These compounds were designed and evaluated as potential positron emission tomography (PET) imaging ligands for the S1P5 receptor, a subtype implicated in demyelinating central nervous system disorders. ed.ac.uk

The synthetic strategy involved the nucleophilic aromatic substitution of the fluorine atom on 2-bromo-3-methyl-6-fluorobenzoic acid with various amines, followed by further chemical modifications to yield the final 6-arylaminobenzamide derivatives. ed.ac.uk One of the synthesized compounds, TEFM78, emerged as a selective and high-affinity agonist of the S1P5 receptor. ed.ac.uk This successful synthesis underscores the utility of the bromo-fluoro-methyl-substituted benzoic acid scaffold in generating potent and selective S1P receptor modulators. The specific substitution pattern of this compound makes it an analogous and potentially valuable starting material for the development of novel S1P receptor agonists or antagonists.

Below is a table summarizing the key findings related to the development of S1P5 receptor agonists from a related isomer:

| Compound | Starting Material Isomer | Target Receptor | Activity | Potential Application |

| TEFM78 | 2-bromo-3-methyl-6-fluorobenzoic acid | S1P5 | Selective, high-affinity agonist | PET imaging for CNS disorders |

Kinase Inhibitor Development (e.g., RIP1 Kinase, PI3 Kinase)

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. As such, the development of kinase inhibitors is a major focus of modern drug discovery.

RIP1 Kinase: Receptor-interacting protein 1 (RIP1) kinase is a key regulator of TNF-α-mediated inflammation and necroptosis, a form of programmed cell death. The inhibition of RIP1 kinase is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. nih.gov While numerous small molecule inhibitors of RIP1 kinase have been developed, a direct synthetic route utilizing this compound has not been explicitly detailed in available scientific literature. However, the structural motifs present in this benzoic acid derivative are commonly found in various kinase inhibitor scaffolds, suggesting its potential as a precursor in the synthesis of novel RIP1 kinase inhibitors.

PI3 Kinase: The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in cell growth, proliferation, and survival. Inhibitors of PI3K are being actively investigated for the treatment of cancer. The development of selective PI3K inhibitors often involves the use of substituted aromatic carboxylic acids as starting materials for the construction of the core heterocyclic systems common in these inhibitors. Although a direct application of this compound in the synthesis of PI3K inhibitors is not prominently documented, its chemical features align with the requirements for building blocks in this area of medicinal chemistry.

Pain Management (e.g., Adenylyl Cyclase 1 Inhibitors)

Chronic pain remains a significant clinical challenge, and there is a pressing need for novel, non-opioid analgesics. Adenylyl cyclase 1 (AC1) has been identified as a promising target for the development of new pain therapeutics. nih.govpurdue.edu AC1 is a key enzyme in the central nervous system involved in pain sensitization.

The synthesis of selective AC1 inhibitors has been an area of active research. While there is no direct report of this compound being used to synthesize AC1 inhibitors, a general synthetic procedure for a library of potential AC1 inhibitors utilized the related compound, 2-fluoro-3-methylbenzoic acid. purdue.edu This suggests that the broader class of fluorinated and methylated benzoic acids are considered valuable starting points for the development of compounds targeting AC1. The introduction of a bromine atom, as in this compound, could offer advantages in terms of modulating the pharmacokinetic and pharmacodynamic properties of the resulting inhibitors.

The following table outlines the potential of related compounds in the development of AC1 inhibitors:

| Target | Related Starting Material | Therapeutic Area | Potential of this compound |

| Adenylyl Cyclase 1 (AC1) | 2-fluoro-3-methylbenzoic acid | Pain Management | Potential as a building block to generate novel AC1 inhibitors with modified properties. |

Future Research Directions and Unexplored Potential

Catalytic Asymmetric Synthesis of Chiral Derivatives

The development of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. nih.gov While specific methods for the asymmetric synthesis of 6-Bromo-2-fluoro-3-methylbenzoic acid derivatives are not yet established, the existing literature on asymmetric catalysis provides a clear roadmap for future exploration. nih.govresearchgate.net The creation of chiral derivatives could be envisioned through several pathways, such as reactions modifying the methyl substituent or additions to the aromatic ring that introduce a new stereocenter.

A primary strategy would involve the catalytic asymmetric functionalization of the methyl group. Alternatively, reactions involving the carboxylic acid group could be employed to couple the molecule to a chiral auxiliary, enabling the separation of diastereomers. tcichemicals.com This classical approach, known as chiral resolution, involves converting the racemic carboxylic acid into a pair of diastereomeric salts using a chiral resolving agent, followed by separation through crystallization. wikipedia.org

Modern catalytic approaches offer more elegant and atom-economical solutions. nih.gov Techniques in organocatalysis and transition-metal catalysis could be adapted to achieve high enantioselectivity. rsc.org For instance, methods developed for the asymmetric synthesis of halogenated compounds, which can generate chiral centers bearing a halogen atom, highlight the potential for creating novel, structurally complex derivatives. acs.org Furthermore, advanced analytical techniques such as chiral supercritical fluid chromatography (SFC) would be essential for the separation and analysis of any resulting enantiomers. nih.gov

Table 1: Potential Methodologies for Asymmetric Synthesis

| Methodology | Description | Potential Application to Target Compound | Relevant Research Analogy |

|---|---|---|---|

| Chiral Resolution | Formation of diastereomeric salts with a chiral amine, followed by crystallization and separation. tcichemicals.comwikipedia.org | The carboxylic acid group can react with various chiral amines to form separable salts. | Resolution of racemic tartaric acid. wikipedia.org |

| Asymmetric Catalysis | Use of chiral catalysts (organocatalysts or transition metal complexes) to directly synthesize one enantiomer in excess. nih.govrsc.org | Asymmetric hydrogenation of an unsaturated derivative or asymmetric functionalization of the methyl group. | Catalytic asymmetric synthesis of chiral fluorenes and other complex molecules. researchgate.net |

| Chiral Chromatography | Separation of enantiomers from a racemic mixture using a chiral stationary phase. nih.gov | Analytical or preparative scale separation of chiral derivatives of the parent compound. | Separation of halogen-containing pharmaceuticals. nih.gov |

Integration into Macrocyclic or Supramolecular Structures

The functional groups on this compound make it an excellent candidate for use as a building block in supramolecular chemistry and macrocycle synthesis. The carboxylic acid is a robust hydrogen-bond donor and acceptor, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions.

In supramolecular chemistry, halogenated benzoic acids have demonstrated a remarkable ability to form predictable and stable co-crystals. nih.govmdpi.comdoaj.org The interplay between strong hydrogen bonds from the carboxylic acid and weaker, yet highly directional, halogen bonds allows for the construction of complex 1-D and 2-D solid-state networks. nih.gov Research on compounds like 2,3,5,6-tetrafluoro-4-bromobenzoic acid and various chlorobenzoic acids shows that the carboxylic acid group typically forms a primary structural motif with a suitable hydrogen-bond acceptor (like an aminopyrimidine), while the halogen atom provides secondary, structure-directing interactions. nih.govmdpi.com This principle could be directly applied to this compound to design novel crystalline materials with predictable connectivity.

The compound's structure is also suitable for incorporation into macrocycles. Analogous molecules, such as 4-(Bromomethyl)benzoic acid, have been successfully used in the solid-phase synthesis of fluorosulfate-containing macrocycles. nih.gov The carboxylic acid group of this compound could be used as a handle to attach the molecule to a larger scaffold, or it could be a key component of the ring structure itself, formed through cyclization reactions.

Table 2: Non-Covalent Interactions for Supramolecular Assembly

| Interaction Type | Participating Group(s) | Role in Assembly | Example from Analogous Systems |

|---|---|---|---|

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Primary synthon formation, creating dimers or chains. | Formation of R²₂(8) synthons between carboxylic acids and pyridyl moieties. mdpi.comdoaj.org |

| Halogen Bonding | Bromo (-Br) group | Secondary, directional interactions (Br···N, Br···O) that organize primary motifs into extended architectures. nih.gov | Br···N interactions in co-crystals of bromobenzoic acids. nih.gov |

| π–π Stacking | Aromatic Ring | Stabilization of crystal packing. | Observed in various substituted benzoic acid structures. ucl.ac.uk |

Exploration of Novel Biological Targets and Therapeutic Modalities

Substituted benzoic acids are a well-established scaffold in medicinal chemistry, and the unique combination of substituents on this compound suggests significant potential for the development of new therapeutic agents. myskinrecipes.com While the biological activity of this specific compound is unexplored, its structural analogues are found in numerous bioactive molecules. For example, the related compound 4-Bromo-2-fluorobenzoic acid is a key starting material for the synthesis of the anticancer drugs Venclexta and Enzalutamide. guidechem.com

One promising avenue of research is the development of inhibitors for anti-apoptotic proteins. Studies have shown that 2,5-substituted benzoic acid cores can serve as effective dual inhibitors of Mcl-1 and Bfl-1, proteins that are often overexpressed in cancer cells. nih.gov In these systems, the carboxyl group acts as a crucial anchor, forming a hydrogen bond with a key arginine residue (Arg263) in the protein's binding pocket. nih.gov The scaffold of this compound could be similarly exploited to design new protein-protein interaction inhibitors.

Furthermore, halogenated benzoic acid derivatives have been shown to modulate the proteostasis network, which is responsible for maintaining protein stability and becomes dysfunctional in aging and various diseases. nih.gov Specifically, 3-chloro-4-methoxybenzoic acid was found to be a potent activator of lysosomal cathepsins, suggesting that such scaffolds could be developed into novel anti-aging agents. nih.gov Derivatives of fluorobenzoic and bromobenzoic acids have also been investigated for a wide range of other activities, including antimicrobial and cholinesterase inhibition. researchgate.netnih.gov

Future research could utilize modern drug discovery techniques, such as pharmacophore-based virtual screening, to search large chemical databases for molecules with similar structural features to identify potential biological targets and develop novel lead compounds. nih.govpharmacophorejournal.com

Table 3: Reported Biological Activities of Structurally Related Benzoic Acids

| Compound Class | Biological Activity | Potential Therapeutic Area | Citation |

|---|---|---|---|